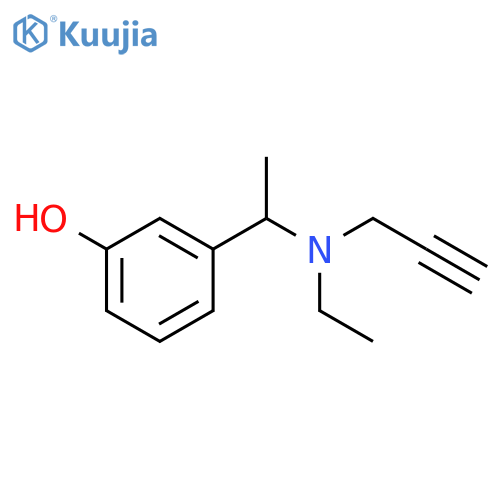

Cas no 1436265-41-6 (3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol)

1436265-41-6 structure

商品名:3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol

3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol 化学的及び物理的性質

名前と識別子

-

- 3-[1-(Ethyl-2-propyn-1-ylamino)ethyl]phenol

- 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol

-

- インチ: 1S/C13H17NO/c1-4-9-14(5-2)11(3)12-7-6-8-13(15)10-12/h1,6-8,10-11,15H,5,9H2,2-3H3

- InChIKey: NDXQDJPAFBWKDZ-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=CC(C(N(CC)CC#C)C)=C1

じっけんとくせい

- 密度みつど: 1.042±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 316.6±22.0 °C(Predicted)

- 酸性度係数(pKa): 9.83±0.10(Predicted)

3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26623143-1.0g |

3-{1-[ethyl(prop-2-yn-1-yl)amino]ethyl}phenol |

1436265-41-6 | 1g |

$0.0 | 2023-04-26 | ||

| Enamine | EN300-26623143-0.05g |

3-{1-[ethyl(prop-2-yn-1-yl)amino]ethyl}phenol |

1436265-41-6 | 90% | 0.05g |

$212.0 | 2023-09-12 |

3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1436265-41-6 (3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol) 関連製品

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬